4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is a heterocyclic compound that features a fused ring system combining pyridine and thienopyridine structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate thienopyridine derivatives under specific conditions. For instance, the reaction of 3-pyridylacetonitrile with sulfur and a base can yield the desired thienopyridine ring system .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis . The pathways involved often include signal transduction cascades like the MAPK/ERK pathway .
Comparison with Similar Compounds
- 4-(Pyridin-4-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine
- 4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine
- 4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[2,3-C]pyridine
Uniqueness: 4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C12H12N2S |
---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
4-pyridin-3-yl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H12N2S/c1-2-9(8-13-5-1)12-10-4-7-15-11(10)3-6-14-12/h1-2,4-5,7-8,12,14H,3,6H2 |
InChI Key |
VFMHJJPZRDRFGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.